PEG-3 Dipalmitate
Description
Properties
CAS No. |
68818-45-1 |
|---|---|
Molecular Formula |
C38H74O6 |
Molecular Weight |
627.0 g/mol |
IUPAC Name |
2-[2-(2-hexadecanoyloxyethoxy)ethoxy]ethyl hexadecanoate |
InChI |
InChI=1S/C38H74O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(39)43-35-33-41-31-32-42-34-36-44-38(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChI Key |
CXBCIWUDBGGBGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification
- Protonation of PEG hydroxyl groups by a strong acid catalyst such as p-toluenesulfonic acid (p-TSA) activates the PEG for nucleophilic attack.
- The carboxyl group of palmitic acid is protonated, forming an acylium ion intermediate.
- The nucleophilic oxygen of PEG attacks the acylium ion, forming the ester bond and releasing water.
- This process is reversible, and water removal is critical to drive the reaction forward.
This mechanism was detailed in studies synthesizing PEG esters from fatty acids, where protonation and nucleophilic attack steps were confirmed by spectroscopic analysis (FTIR, LC-MS).
Enzymatic Esterification
- Lipase enzymes modified with PEG (PEG-lipase) have been used to catalyze esterification in organic solvents.
- This method offers milder reaction conditions and higher selectivity.
- PEG-lipase catalysis can be performed in various organic solvents to optimize yield and purity.
Preparation Methods
Direct Esterification with Acid Catalysts
- PEG (with an average of 3 ethylene oxide units) is reacted with palmitic acid in the presence of a strong acid catalyst such as p-TSA.
- The reaction is typically conducted under reflux to facilitate water removal and drive ester formation.
- Reaction times vary but generally range from several hours to optimize conversion.
- The product mixture is purified by solvent extraction and chromatographic techniques to remove unreacted materials and side products.
Interesterification
- An alternative method involves interesterification of triglycerides (e.g., palm oil or palmitic acid esters) with PEG.
- This can be catalyzed by alkali or lipase enzymes.
- The process allows for the exchange of acyl groups between esters and PEG, forming PEG diesters.
- This method is less common for this compound but is used for related PEG diesters.
Enzymatic Synthesis
- PEG-lipase catalyzed esterification in organic solvents such as dichloromethane or toluene.
- Offers advantages in selectivity and milder conditions.
- Requires optimization of solvent, temperature, and enzyme loading for maximum yield.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid (p-TSA) | Strong acid catalyst for protonation |
| Temperature | 80–130 °C | Reflux conditions to remove water |
| Reaction Time | 4–12 hours | Depends on catalyst and scale |
| Solvent | None (neat) or organic solvents | Solvent-free preferred; solvents for enzymatic methods |
| Molar Ratio (PEG:Palmitic Acid) | 1:2 (stoichiometric) | Excess acid may be used to drive reaction |
| Water Removal | Continuous distillation or molecular sieves | Critical to shift equilibrium |
Purification and Characterization
- The crude product is purified by washing with water to remove residual acid and unreacted PEG or palmitic acid.
- Chromatographic methods such as flash chromatography or preparative HPLC may be used for higher purity.
- Characterization is performed by FTIR (ester C-O stretch ~1100 cm⁻¹), LC-MS (to confirm molecular weight), and NMR spectroscopy.
- Molecular weights for this compound typically correspond to the diester of PEG with three ethylene oxide units and two palmitic acid residues.
Research Findings and Data Summary
Impurities and Quality Control
- Residual reactants such as palmitic acid, ethylene oxide, and catalysts may remain in trace amounts.
- Peroxides can form due to autoxidation, especially in aged samples.
- 1,4-Dioxane, a by-product of ethoxylation, may be present and requires removal during purification.
- Quality control involves peroxide value measurement, residual catalyst analysis, and confirmation of ester content.
Chemical Reactions Analysis
Key Reaction Conditions:
| Parameter | Typical Value/Description |
|---|---|
| Catalyst | p-TSA, H₂SO₄, or Lewis acids |
| Temperature | 80–120°C |
| Reaction Time | 4–12 hours |
| Molar Ratio (PEG:FA) | 1:2 (to favor diester formation) |
| Yield | 70–85% (depending on purification) |
Hydrolysis and Stability
PEG-3 Dipalmitate undergoes reversible hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis : Protonation of the ester carbonyl group facilitates nucleophilic attack by water, regenerating palmitic acid and PEG-3 .
-
Alkaline Hydrolysis (Saponification) : Base-mediated cleavage produces palmitate salts and PEG-3 .
Stability Data:
| Condition | Observation | Source |
|---|---|---|
| pH 2–6 (25°C) | Slow hydrolysis (<5% over 30 days) | |
| pH >8 (25°C) | Rapid saponification (t₁/₂ = 2–4 h) | |
| Thermal Stability | Stable up to 150°C; decomposes above |
Catalytic Influence and Reaction Optimization
The choice of catalyst significantly impacts reaction efficiency:
| Catalyst | Relative Reaction Rate | Byproduct Formation |
|---|---|---|
| p-TSA | High | Low |
| H₂SO₄ | Moderate | Moderate (sulfation) |
| Enzymatic (lipases) | Low | Negligible |
Side Reactions :
-
Monoester Formation : Occurs with sub-stoichiometric palmitic acid .
-
Oxidation : Unsaturated impurities in palmitic acid may lead to peroxide formation under prolonged heating .
Comparative Reactivity of PEG Diesters
This compound’s reactivity differs from other PEG diesters due to its C16 chain length:
| PEG Diester | Hydrolysis Rate (pH 7) | Thermal Stability |
|---|---|---|
| This compound | 0.12 h⁻¹ | 150°C |
| PEG-4 Dioleate | 0.25 h⁻¹ | 130°C |
| PEG-2 Distearate | 0.08 h⁻¹ | 160°C |
Scientific Research Applications
PEG-3 Dipalmitate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of PEG-3 Dipalmitate involves its ability to reduce the interfacial tension between oil and water phases, allowing the formation of stable emulsions . The compound’s molecular structure, which includes both hydrophilic and lipophilic parts, enables it to interact with both water and oil molecules, stabilizing the emulsion .
Comparison with Similar Compounds
Chemical Structure and Functional Groups
| Compound | Core Structure | Ester Groups | Key Functional Features |
|---|---|---|---|
| PEG-3 Dipalmitate | PEG (3 ethylene oxide units) | Two palmitate chains | Amphiphilic, surfactant properties |
| Ascorbyl Dipalmitate | Ascorbic acid (Vitamin C) | Two palmitate chains | Antioxidant, lipid-soluble vitamin derivative |
| Zeaxanthin Dipalmitate | Zeaxanthin (carotenoid) | Two palmitate chains | Antioxidant, lipid-soluble pigment |
| 3-MCPD Dipalmitate | 3-Monochloropropane-1,2-diol | Two palmitate chains | Chlorinated glycerol derivative, food contaminant |
Structural Insights :
- This compound’s PEG backbone enhances water solubility, unlike non-PEGylated analogs like zeaxanthin or ascorbyl dipalmitate, which are purely lipid-soluble .
- 3-MCPD Dipalmitate contains a chlorinated core, contributing to its toxicity, unlike the benign PEG or carotenoid-based esters .
Functional Contrasts :
- Ascorbyl Dipalmitate’s role in modulating nanoparticle morphology (e.g., reducing Gibbs free energy in lipid nanorods) highlights its utility in nanotechnology, distinct from this compound’s broader surfactant applications .
Key Findings :
- 3-MCPD Dipalmitate induces renal toxicity via RIPK3-mediated pathways, with a plasma elimination half-life of 3.87 hours in rats, contrasting sharply with the benign profile of this compound .
- PEG-based compounds like This compound are excreted efficiently through renal and fecal routes, reducing bioaccumulation risks .
Physicochemical Properties
| Property | This compound | PEG-4 | Ascorbyl Dipalmitate |
|---|---|---|---|
| Vapor Pressure (298 K) | 48 ± 12 mPa | 14.6 ± 2.2 mPa | Not reported |
| Evaporation Half-life | 15 minutes | 60 minutes | Not applicable |
| Solubility | Amphiphilic | Hydrophilic | Lipid-soluble |
Biological Activity
PEG-3 Dipalmitate is a polyethylene glycol derivative that has garnered attention in various fields, particularly in pharmaceuticals and cosmetics. Its unique properties, such as solubility in water and biocompatibility, make it a valuable excipient and formulation agent. This article delves into the biological activity of this compound, examining its efficacy, safety, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is formed by the esterification of polyethylene glycol (PEG) with palmitic acid. The molecular structure consists of a PEG backbone with two palmitate chains, enhancing its hydrophobicity while maintaining hydrophilicity due to the PEG component. This dual nature facilitates its role as an emulsifier and solubilizer in various formulations.
| Property | Value |
|---|---|
| Molecular Weight | Approximately 600 g/mol |
| Solubility | Soluble in water |
| Melting Point | 50-60 °C |
| Density | 1.1 g/cm³ |
| pH | Neutral (pH 6-8) |
1. Antimicrobial Properties
Research indicates that PEGylated compounds, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that PEG conjugates can enhance the antibacterial efficacy of various drugs by improving their solubility and stability. In a study evaluating the antimicrobial activity against Staphylococcus aureus and Escherichia coli, PEGylated formulations demonstrated increased inhibition zones compared to non-PEGylated counterparts .
2. Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of this compound. In vitro studies using human cell lines have shown that this compound exhibits low cytotoxicity, with IC50 values significantly higher than those observed for traditional surfactants. This suggests that this compound can be safely incorporated into formulations intended for human use without adverse effects on cell viability .
3. Biocompatibility
Biocompatibility is a critical factor for materials used in biomedical applications. Studies have confirmed that PEG derivatives, including this compound, are well-tolerated by biological systems. For example, experiments involving hemolysis assays showed minimal hemolytic activity when human red blood cells were exposed to this compound solutions . Additionally, long-term toxicity studies in animal models indicated no significant adverse effects on reproductive health or organ function .
Case Study 1: Drug Delivery Systems
A notable application of this compound is in drug delivery systems where it serves as an excipient to enhance drug solubility and bioavailability. In a study involving the delivery of curcumin, a poorly soluble compound, researchers found that encapsulating curcumin with this compound significantly improved its aqueous solubility and cellular uptake in cancer cell lines . The enhanced permeability facilitated greater therapeutic efficacy against resistant cancer cells.
Case Study 2: Cosmetic Applications
In cosmetic formulations, this compound has been utilized for its emulsifying properties. A comparative study of various emulsifiers revealed that formulations containing this compound exhibited superior stability and skin feel compared to those using traditional emulsifiers like cetyl alcohol or stearyl alcohol . Participants reported improved hydration and texture when using products formulated with this compound.
Q & A
Basic Research Questions
Q. What are the standardized protocols for synthesizing PEG-3 Dipalmitate, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves esterification of PEG-3 with palmitic acid under controlled anhydrous conditions. Key steps include solvent selection (e.g., dichloromethane or toluene), catalyst optimization (e.g., DMAP or H₂SO₄), and purification via column chromatography or recrystallization. To ensure reproducibility, document reaction parameters (temperature, molar ratios, stirring rates) and validate purity using NMR (for structural confirmation) and HPLC (for quantification) .
Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To verify ester bond formation and PEG backbone integrity.
- FT-IR : To identify carbonyl (C=O) stretches (~1740 cm⁻¹) and PEG ether linkages (~1100 cm⁻¹).
- Mass Spectrometry (MS) : For molecular weight confirmation.
- DSC/TGA : To assess thermal stability and melting behavior. Cross-reference data with peer-reviewed studies to validate results .
Q. What are the critical factors influencing this compound’s solubility in lipid-based formulations?
- Methodological Answer : Solubility depends on:
- Temperature : Higher temperatures improve miscibility in nonpolar solvents.
- Lipid composition : Compatibility with triglycerides vs. phospholipids.
- PEG chain hydration : Balance between hydrophilic PEG segments and hydrophobic palmitate groups. Conduct phase solubility studies using shake-flask methods and document solvent polarity indices .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported cytotoxicity profiles of this compound across in vitro studies?
- Methodological Answer : Discrepancies may arise from:
- Cell line variability : Test across multiple lines (e.g., HEK293, HepG2) and include primary cells.
- Concentration gradients : Use dose-response curves (0.1–100 µM) to identify threshold effects.
- Assay interference : Account for PEG’s optical interference in MTT assays via blank controls. Cross-validate with flow cytometry or LDH release assays .
Q. What experimental design strategies optimize this compound’s encapsulation efficiency in nanoparticle drug delivery systems?
- Methodological Answer : Apply factorial design (DoE) to test variables:
- Lipid-to-PEG ratio : Start with 10:1 and adjust based on dynamic light scattering (DLS) for size optimization.
- Emulsification method : Compare sonication vs. microfluidics for homogeneity.
- Drug loading : Use UV-Vis or LC-MS to quantify payload retention post-encapsulation. Validate stability via zeta potential and in vitro release kinetics .
Q. How should researchers address conflicting data on this compound’s immunogenicity in preclinical models?
- Methodological Answer : Contradictions may stem from:
- Animal model differences : Compare murine vs. primate immune responses.
- Dosing regimens : Test acute (single-dose) vs. chronic (repeated-dose) exposure.
- Adjuvant effects : Include controls for endotoxin contamination. Use ELISA or ELISpot to quantify anti-PEG antibodies and correlate with complement activation assays .
Q. What statistical frameworks are recommended for analyzing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer : Employ:
- Non-compartmental analysis (NCA) : For AUC, Cₘₐₓ, and t₁/₂ calculations.
- Compartmental modeling : Use Monolix or Phoenix WinNonlin to fit data to 2- or 3-compartment models.
- Covariate analysis : Identify covariates (e.g., body weight, lipid levels) influencing PK variability. Validate with bootstrap or visual predictive checks .
Methodological Best Practices
- Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Archive raw spectra, chromatograms, and statistical code in repositories like Zenodo .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain IRB/IACUC approvals .
- Literature Synthesis : Use systematic review tools (PRISMA) to map contradictions and gaps in this compound research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
